REACTION_CXSMILES
|
[H-].[Na+].CN(C=O)C.[CH:8]1([OH:12])[CH2:11][CH2:10][CH2:9]1.Cl[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[C:20]#[N:21]>O>[CH:8]1([O:12][C:14]2[CH:15]=[N:16][CH:17]=[CH:18][C:19]=2[C:20]#[N:21])[CH2:11][CH2:10][CH2:9]1 |f:0.1|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=CC1C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was cooled in an ice-bath
|
Type
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TEMPERATURE
|
Details
|
The mixture was once again cooled in an ice-bath
|
Type
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TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous MgSO4
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)OC=1C=NC=CC1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |